molecular formula C9H10ClF B7843675 1-(3-Chloropropyl)-2-fluorobenzene

1-(3-Chloropropyl)-2-fluorobenzene

Cat. No.: B7843675
M. Wt: 172.63 g/mol
InChI Key: SGDQKNGAWRUTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and a fluorine atom at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-fluorobenzene can be synthesized through several methods:

  • Halogenation of Benzene Derivatives: Starting with 2-fluorobenzene, chlorination can be performed using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) to introduce the chloropropyl group.

  • Nucleophilic Substitution: A nucleophilic substitution reaction can be employed where a 3-chloropropyl halide reacts with 2-fluorobenzene in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and safety. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-fluorobenzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, carboxylic acids.

  • Reduction Products: Hydrocarbons.

  • Substitution Products: Various halogenated and functionalized derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-2-fluorobenzene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is explored for its potential therapeutic properties in drug discovery and development.

  • Industry: The compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-2-fluorobenzene exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-fluorobenzene is compared with other similar compounds to highlight its uniqueness:

  • 1-(3-Chloropropyl)benzene: Lacks the fluorine atom, leading to different reactivity and properties.

  • 2-Fluorobenzene: Does not have the chloropropyl group, resulting in distinct chemical behavior.

  • 1-(3-Chloropropyl)-3-fluorobenzene: Similar structure but with the fluorine atom at a different position, affecting its chemical properties.

Biological Activity

1-(3-Chloropropyl)-2-fluorobenzene is an organofluorine compound that has garnered attention in various fields, including medicinal chemistry and toxicology. Understanding its biological activity is crucial for evaluating its potential applications and risks. This article summarizes the available research on the biological effects, mechanisms of action, and case studies related to this compound.

  • Molecular Formula : C9H10ClF
  • Molecular Weight : 172.63 g/mol
  • IUPAC Name : this compound
  • CAS Number : 12932083

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various biological systems. The compound is noted for its potential effects on cellular processes and its role as a chemical intermediate in the synthesis of other biologically active compounds.

This compound may exert its biological effects through:

  • Enzyme Inhibition : The compound can interact with specific enzymes, altering their activity and potentially disrupting metabolic pathways.
  • Receptor Modulation : It may bind to receptors, influencing signaling pathways within cells.
  • Nucleic Acid Interaction : There is potential for the compound to bind to DNA or RNA, affecting gene expression and cellular function.

Toxicological Studies

Toxicological assessments have highlighted several adverse effects associated with exposure to halogenated compounds similar to this compound. These include:

  • Cytotoxicity : Studies indicate that halogenated compounds can induce cell death in various cell lines.
  • Genotoxicity : Some research suggests that these compounds may cause DNA damage, leading to mutations.
  • Endocrine Disruption : There is evidence that certain halogenated compounds can interfere with hormonal signaling.

Case Studies

Several case studies have focused on the broader category of halogenated compounds, providing insights into the potential risks associated with this compound:

  • Case Study on Cytotoxic Effects :
    • A study examined the cytotoxic effects of similar chlorinated compounds on human liver cells, demonstrating significant cell death at higher concentrations due to oxidative stress.
  • Genotoxicity Assessment :
    • Research involving animal models indicated that exposure to chlorinated aromatic compounds resulted in increased rates of DNA strand breaks, suggesting a genotoxic risk.
  • Endocrine Disruption :
    • A comprehensive review highlighted that halogenated compounds can disrupt endocrine function, potentially leading to reproductive and developmental issues.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
1-(3-Chloropropyl)-4-fluorobenzeneC9H10ClFSimilar cytotoxic effects
4-Bromo-1-(3-chloropropyl)-2-fluorobenzeneC9H10BrFEnhanced receptor modulation
1-Fluoro-2-chlorobenzeneC6H4ClFLower cytotoxicity

Properties

IUPAC Name

1-(3-chloropropyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDQKNGAWRUTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.